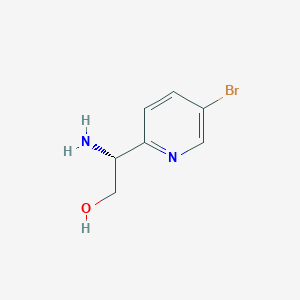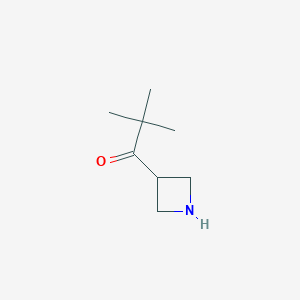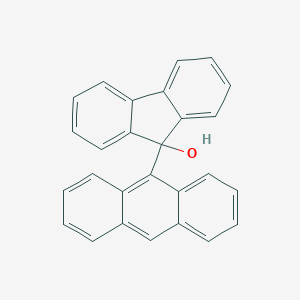![molecular formula C7H9NO B13153271 5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13153271.png)
5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile is a chemical compound with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol . It is characterized by its unique spirocyclic structure, which includes an oxirane ring fused to a cyclobutane ring, and a nitrile group attached to the carbon atom adjacent to the oxirane ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile can be achieved through the isomerization of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile . The process involves the treatment of these epoxy derivatives with lithium diisopropylamide in an aprotic medium . The reaction conditions typically include low temperatures and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for 5-Methyl-1-oxaspiro[2This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile undergoes various chemical reactions, including:
Isomerization: The compound can isomerize to form different structural isomers under specific conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Lithium diisopropylamide: Used in the isomerization of epoxy derivatives to form this compound.
Nucleophiles: Such as amines, which can react with the nitrile group in substitution reactions.
Major Products Formed
3-Hydroxymethylbicyclobutane-1-carboxylic acid derivatives: Formed through the isomerization of epoxy derivatives.
Scientific Research Applications
5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile involves its ability to undergo isomerization and substitution reactions. The nitrile group can act as an electrophile, making it susceptible to nucleophilic attack . The oxirane ring can also participate in ring-opening reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.3]hexane-5-carbonitrile: Shares a similar spirocyclic structure but differs in the position of the nitrile group.
Methyl 1-Oxaspiro[2.3]hexane-5-carboxylate: Similar structure with a carboxylate group instead of a nitrile group.
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
5-methyl-1-oxaspiro[2.3]hexane-2-carbonitrile |
InChI |
InChI=1S/C7H9NO/c1-5-2-7(3-5)6(4-8)9-7/h5-6H,2-3H2,1H3 |
InChI Key |
JHJLIDRUXGGMJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1)C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(diethylamino)-2-phenylethyl]-1H-imidazole-1-carboxamide](/img/structure/B13153210.png)

![1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol](/img/structure/B13153221.png)


![Benzenesulfonamide, 4-chloro-N-[2-(ethylmethylamino)ethyl]-](/img/structure/B13153238.png)

![(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153250.png)

![7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13153266.png)



